Diazoadamantane

Description

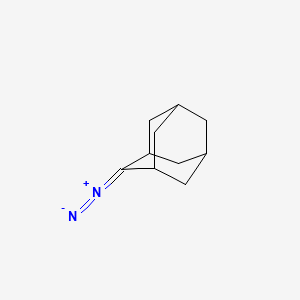

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H14N2 |

|---|---|

Molecular Weight |

162.23 g/mol |

IUPAC Name |

2-diazoadamantane |

InChI |

InChI=1S/C10H14N2/c11-12-10-8-2-6-1-7(4-8)5-9(10)3-6/h6-9H,1-5H2 |

InChI Key |

YLUADXJKFSVCDQ-UHFFFAOYSA-N |

Canonical SMILES |

C1C2CC3CC1CC(C2)C3=[N+]=[N-] |

Synonyms |

aziadamantane |

Origin of Product |

United States |

Synthetic Methodologies for Diazoadamantane and Its Precursors

Classical and Evolving Synthetic Routes to Diazoadamantane

The preparation of this compound primarily relies on the conversion of adamantanone and its derivatives or the isomerization of its more stable diazirine precursor.

A foundational and widely utilized method for synthesizing this compound begins with adamantanone. This pathway involves the formation of adamantanone hydrazone, which is then oxidized to yield the target diazo compound.

The first step is the condensation of adamantanone with hydrazine (B178648) hydrate (B1144303), typically in a solvent like ethanol, to produce adamantanone hydrazone. This reaction is a standard method for converting ketones into hydrazones. nih.govnih.gov

The subsequent and critical step is the oxidation of the hydrazone. Various oxidizing agents can be employed for this transformation. Common reagents include mercury(II) oxide, lead(IV) acetate, and manganese dioxide. The choice of oxidant and reaction conditions can influence the yield and purity of the resulting this compound. For instance, the oxidation of ketone hydrazones is a well-established method for producing diazo compounds, and its efficiency can be stereospecific depending on the substrate. researchgate.net The general reaction is summarized in the table below.

Table 1: Synthesis of this compound from Adamantanone

| Step | Reactants | Reagents/Conditions | Product |

|---|---|---|---|

| 1. Hydrazone Formation | Adamantanone, Hydrazine hydrate | Ethanol, Reflux | Adamantanone hydrazone |

Hexamethylenetetramine, also known as urotropine, is a versatile reagent in organic synthesis, primarily used for constructing adamantane-like heterocyclic systems. wikipedia.orgresearchgate.net It is produced by the condensation of formaldehyde (B43269) and ammonia (B1221849). semanticscholar.org While urotropine is a cornerstone in the synthesis of various azaadamantane derivatives through condensation with ketones, its direct application in the synthesis of this compound is not a primary route. nih.govresearchgate.net

Instead, strategies involving hexamethylenetetramine are more relevant to the synthesis of the adamantane (B196018) cage itself or its nitrogen-containing analogs (heterocycles). rsc.orgnih.gov For example, the condensation of ketones with urotropine can lead to the formation of 1,3-diazaadamantanes. nih.gov There is no direct, commonly cited pathway where urotropine is used to directly install the diazo functional group to form this compound. Its role is foundational, providing access to the adamantane skeleton which can then be chemically modified in subsequent steps, such as conversion to adamantanone, which then serves as the precursor as described in section 2.1.1.

Adamantanediazirine is a cyclic isomer of this compound and serves as a stable, isolable precursor. researchgate.net Its stability allows for purification and storage, releasing this compound upon demand through various generation methods. The synthesis of adamantanediazirine typically starts from adamantanone. One common method involves the reaction of adamantanone with ammonia and a suitable oxidizing agent in a process that forms the three-membered diazirine ring.

Adamantanediazirine can be converted to this compound through photochemical isomerization. Upon irradiation with ultraviolet (UV) light of a specific wavelength, the diazirine ring opens to form the linear diazo compound. This method is clean and efficient, allowing for the in situ generation of this compound for subsequent reactions. The photochemical pathway provides precise control over the generation of the reactive diazo species.

Table 2: Photochemical Generation of this compound

| Precursor | Conditions | Product |

|---|

Heating adamantanediazirine can also induce its isomerization to this compound. This thermal method provides an alternative to photochemical activation. The required temperature for the conversion depends on the solvent and the specific substitution on the adamantane frame. This process allows for the controlled release of this compound by simply regulating the reaction temperature.

Table 3: Thermal Generation of this compound

| Precursor | Conditions | Product |

|---|

While photochemical and thermal methods are more common, catalytic approaches for the conversion of diazirines to diazo compounds can also be explored. Certain transition metal catalysts can facilitate the ring-opening isomerization under milder conditions than thermal methods. This area remains a subject of ongoing research to develop more efficient and selective catalytic systems for generating diazo compounds from their stable diazirine precursors.

Preparation of Adamantanediazirine and Related Diazo Precursors

Synthesis of Nitrogen-Containing Adamantane Analogues as Related Scaffolds

The rigid, three-dimensional structure of adamantane has made it a valuable scaffold in medicinal and materials chemistry. researchgate.netrsc.org The incorporation of nitrogen atoms into this hydrocarbon cage to form azaadamantanes leads to analogues with altered chemical and physical properties. researchgate.net This section details the synthetic methodologies for preparing key nitrogen-containing adamantane derivatives, specifically 1,3-diazaadamantanes and 1,3,5-triazaadamantanes, and explores strategies for modifying the adamantane backbone.

Synthetic Approaches to 1,3-Diazaadamantanes

1,3-Diazaadamantanes are heterocyclic compounds where two bridgehead carbon atoms of the adamantane cage are replaced by nitrogen atoms. researchgate.netnih.gov A common and effective method for their synthesis involves the condensation reaction between 1,5-diaminopentane derivatives or related precursors and formaldehyde, often in the presence of an acid catalyst.

One established route involves the reaction of 1,3-dibromoadamantane (B19736) with urea (B33335) in the presence of trifluoroacetic acid and diphenyl ether as a high-boiling solvent. asianpubs.org This method proceeds via amination of the dibromoadamantane precursor. asianpubs.org Another approach is the condensation of hexamethylenetetramine with ketones like 4-phenylbutan-2-one and its derivatives, which yields 1,3-diazaadamantan-6-ones. researchgate.net

The synthesis of 1,3-diaminoadamantane, a key precursor, can be achieved from adamantane by first synthesizing 1,3-dibromoadamantane, followed by amination with urea. asianpubs.org The yield for the amination step can reach up to 71.2% under optimal conditions. asianpubs.org

| Starting Material | Reagents | Product | Key Features |

|---|---|---|---|

| 1,3-Dibromoadamantane | Urea, Trifluoroacetic acid, Diphenyl ether | 1,3-Diaminoadamantane | Amination reaction with yields up to 71.2%. asianpubs.org |

| Hexamethylenetetramine | 4-Phenylbutan-2-one derivatives | 5-Benzyl-1,3-diazaadamantan-6-one derivatives | Condensation reaction to form functionalized diazaadamantanones. researchgate.net |

Synthetic Routes to 1,3,5-Triazaadamantanes

1,3,5-Triazaadamantanes are cage compounds containing three nitrogen atoms at bridgehead positions. researchgate.net These structures are typically synthesized through condensation reactions. A primary method involves the reaction of tris(aminomethyl)methane with substituted benzaldehydes. illinois.edu This approach allows for the creation of triazaadamantanes with tunable degradation rates based on the substituents of the aromatic aldehydes. illinois.edu

Another synthetic pathway begins with 7-nitro-1,3,5-triazaadamantane. This intermediate can be reduced with hydrazine hydrate in the presence of Raney nickel to yield 7-amino-1,3,5-triazaadamantane. This amino derivative serves as a versatile precursor for further functionalization. For instance, substitutive deamination can be used to synthesize 7-chloro-, 7-bromo-, and 7-thiocyanato-1,3,5-triazaadamantanes. The parent 1,3,5-triazaadamantane (B14902350) can then be obtained through the desulfurization of 7-thiocyanato-1,3,5-triazaadamantane (B11499330) using Raney nickel. Zinc(II) catalysis has also been employed to facilitate the formation of triaza-adamantanes derived from pyridine-3- and -4-aldehydes. researchgate.net

| Starting Material | Reagents | Product | Key Features |

|---|---|---|---|

| Tris(aminomethyl)methane | Substituted benzaldehydes | Substituted 1,3,5-triazaadamantanes | Condensation reaction allowing for tunable properties. illinois.edu |

| 7-Nitro-1,3,5-triazaadamantane | Hydrazine hydrate, Raney nickel | 7-Amino-1,3,5-triazaadamantane | Reduction of the nitro group to an amino group. |

| 7-Amino-1,3,5-triazaadamantane | Various reagents for deamination | 7-Halo- or 7-thiocyanato-1,3,5-triazaadamantanes | Substitutive deamination for further functionalization. |

| 7-Thiocyanato-1,3,5-triazaadamantane | Raney nickel | 1,3,5-Triazaadamantane | Desulfurization to yield the parent compound. |

Functionalization and Derivatization Strategies on the Adamantane Backbone

The functionalization of the adamantane core is crucial for tailoring its properties for various applications. researchgate.netresearchgate.net Due to the stability of the adamantane cage, direct C-H functionalization often requires the use of radical or carbocation intermediates. rsc.orgresearchgate.net

Direct C-H Functionalization: Direct C–H functionalization is a powerful strategy for introducing functional groups onto the adamantane skeleton. nih.govuni-giessen.de This can be achieved through various mechanisms, including oxidative addition, sigma-bond metathesis, electrophilic activation, and metalloradical activation. uni-giessen.de Radical-based functionalization reactions are particularly effective for converting diamondoid C–H bonds into C–C bonds, allowing for the incorporation of diverse functional groups such as alkenes, alkynes, arenes, and carbonyl groups. rsc.org

Functionalization of Pre-substituted Adamantanes: Alternatively, functionalization can begin with an already substituted adamantane. The initial functional group can direct subsequent modifications. nih.gov For example, 1-adamantane carboxylic acid can be converted to 1,3-adamantanedicarboxylic acid using a mixture of nitric and sulfuric acids. chemicalbook.com The synthesis of 1,3,5,7-tetraaminoadamantane (B3069178) has been achieved from adamantane via a tetraiodide intermediate, which undergoes photolysis in acetonitrile (B52724) to produce the tetraacetamide, bypassing the lower-yield tetracarboxy derivative route. ntis.gov

Organometallic reagents, such as those involving zinc and magnesium, are also utilized for selective functionalization through methods like Negishi cross-coupling reactions, acylation, arylation, and amination. researchgate.net

| Strategy | Method | Reagents/Intermediates | Resulting Functional Groups |

|---|---|---|---|

| Direct C-H Functionalization | Radical-based reactions | Radical initiators | Alkenes, alkynes, arenes, carbonyls. rsc.org |

| Directed C-H functionalization | Directing groups, transition metals | Various functional groups at specific positions. nih.govuni-giessen.de | |

| Derivatization of Precursors | Oxidation | Nitric acid, Sulfuric acid | Carboxylic acids. chemicalbook.com |

| Photolysis | Acetonitrile | Acetamides from iodides. ntis.gov | |

| Cross-coupling reactions | Organometallic reagents (Zn, Mg) | Acyl, aryl, thio, amino groups. researchgate.net |

Spectroscopic Characterization Techniques for Elucidating Structure and Reactivity

Application of Advanced Spectroscopic Methods for Intermediates

The decomposition of diazoadamantane, typically through photolysis or thermolysis, leads to the formation of nitrogen gas and the highly reactive adamantyl carbene irb.hrrsc.orgresearchgate.netcolab.wsbritannica.com. Understanding the nature of these intermediates requires sensitive analytical tools.

Nuclear Magnetic Resonance (NMR) Spectroscopy: While direct NMR observation of the fleeting adamantyl carbene is challenging, NMR spectroscopy is indispensable for characterizing stable precursors and reaction products. ¹³C NMR is particularly valuable for identifying the carbene carbon, which typically resonates in a significantly downfield region, often between 210 and 270 ppm, depending on the carbene's electronic environment and substituents wikipedia.org. In studies involving adamantyl derivatives, ¹H and ¹³C NMR have been used to confirm the structures of related compounds and intermediates, such as those observed in isocyanide homologation reactions, which can exhibit distinct signals for imino and ketenimine functionalities d-nb.info. NMR also serves as a critical tool for monitoring reaction progress and identifying transient species through their spectral signatures or by analyzing trapped products d-nb.info.

Infrared (IR) Spectroscopy: IR spectroscopy is employed to identify characteristic functional groups present in stable molecules synthesized from this compound chemistry. For instance, it can detect carbonyl stretching frequencies in related organometallic complexes rsc.org. Furthermore, time-resolved infrared (TRIR) spectroscopy offers a powerful approach for observing the formation and subsequent reactions of transient intermediates, including carbenes, by tracking specific vibrational frequencies in real-time researchgate.net.

UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is a key technique for detecting and characterizing carbene species due to their distinct electronic transitions. Adamantylidene, the carbene derived from this compound, has been observed to exhibit characteristic UV-Vis absorption maxima. For example, adamantylidene has shown absorption around 610 nm acs.org. Other singlet carbenes generated from diazo precursors can be detected with absorption features around 360 nm irb.hr, and carbene-diazirine ylides have shown absorption in the 270–290 nm range d-nb.info. These spectral signatures are vital for identifying the presence of the carbene and for conducting kinetic studies.

Mass Spectrometry (MS): Techniques such as Electrospray Ionization (ESI) and High-Resolution Mass Spectrometry (HRMS) are routinely used to determine the molecular weight and elemental composition of stable compounds and reaction products derived from this compound chemistry, thereby aiding in the identification of reaction pathways and final products rsc.org.

Spectroscopic Probing of Carbene States and Dynamics

The generation of adamantyl carbene from this compound typically involves the photo- or thermochemical elimination of nitrogen gas, leading to the formation of the carbene irb.hrbritannica.comd-nb.inforesearchgate.net. The resulting carbene can exist in different spin states, primarily singlet and triplet, and understanding its dynamics, including its lifetime and intersystem crossing (ISC) rates, is crucial for comprehending its reactivity.

Time-Resolved Absorption Spectroscopy (fs-TA, LFP): Femtosecond transient absorption (fs-TA) spectroscopy and laser flash photolysis (LFP) are indispensable for the direct observation and characterization of transient carbene species in real-time irb.hrresearchgate.netresearchgate.netd-nb.info. These techniques enable the determination of carbene lifetimes and the monitoring of their formation and decay pathways. For instance, singlet carbenes generated from diazo precursors have been observed to have lifetimes in the picosecond range; one study reported a lifetime of 128.4 ps for a singlet carbene (car-1) irb.hr. LFP can provide UV absorption spectra of transient carbenes, assisting in their identification researchgate.net.

Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR spectroscopy is employed to detect and characterize paramagnetic species, including triplet carbenes or carbene complexes that exhibit unpaired electron spins uni-konstanz.deacs.orgnih.govscispace.com. While direct observation of free adamantyl carbene via EPR may be limited, EPR spectroscopy is crucial for studying radical intermediates or metal-carbene complexes, offering insights into spin density distribution and electronic structure nih.govscispace.com.

Kinetic and Mechanistic Studies: Spectroscopic methods are frequently integrated with kinetic analyses to elucidate reaction mechanisms. For example, time-resolved IR spectroscopy can be used to measure bimolecular rate constants for reactions involving carbenes researchgate.net. Studies on carbene generation from diazo compounds often involve monitoring spectral changes over time to determine rate constants for carbene formation, decay, and subsequent reactions, thereby providing a detailed understanding of carbene dynamics irb.hrd-nb.info. The participation of different carbene spin states (singlet versus triplet) in reactions can also be inferred from these kinetic and spectroscopic observations d-nb.info.

Table 1: Spectroscopic Signatures of Adamantyl Carbene and Related Intermediates

| Technique | Species/Intermediate | Observed Signal/Parameter | Value/Range | Reference |

| ¹³C NMR | Carbene Carbon | Chemical Shift | 210–270 ppm | wikipedia.org |

| UV-Vis | Adamantylidene | Absorption Maxima | ~610 nm | acs.org |

| UV-Vis | Singlet Carbene (generic) | Absorption Feature | ~360 nm | irb.hr |

| UV-Vis | Carbene-Diazirine Ylide | Absorption Range | 270–290 nm | d-nb.info |

| IR | Carbonyl (CO) stretching | Frequency | 1828–2025 cm⁻¹ | rsc.org |

Table 2: Dynamics of Carbene Species Derived from Diazo Precursors

| Technique | Species/Intermediate | Parameter | Value | Reference |

| fs-TA | Singlet Carbene (car-1) | Lifetime (τ) | 128.4 ps | irb.hr |

| fs-TA | Singlet Carbene (car-1) | Spin State | Singlet | irb.hr |

| fs-TA | Singlet Carbene (car-1) | Decay Product | Triplet | irb.hr |

| LFP | 1-Adamantylchlorocarbene | Detection | UV Spectrum | researchgate.net |

List of Compounds Mentioned:

this compound

Adamantyl carbene

Adamantylidene

Reactivity and Reaction Mechanisms of Diazoadamantane

Influence of Confinement on Carbene Reactivity

The inherent high reactivity of carbenes, including those derived from diazoadamantane, can be significantly modulated by confining them within specific environments. Studies involving molecular containers, such as cavitands, cucurbiturils, and zeolites, have demonstrated that encapsulation can dramatically alter carbene behavior. When a carbene precursor like this compound is incarcerated within a host molecule's cavity, its mobility is restricted, and its interactions with potential reaction partners are limited. This confinement can lead to enhanced selectivity for specific reactions, such as intramolecular C-H insertion, which might not be favored in bulk solution researchgate.net. For instance, carbenes generated from adamantanediazirines within cucurbituril (B1219460) hosts showed a preference for intramolecular C-H insertion products over intermolecular reactions, a behavior dictated by the host's structure and the carbene's orientation within it researchgate.net. This principle of confinement extends to porous materials like metal-organic frameworks (MOFs), where the defined pockets can influence catalytic activity and selectivity by controlling the local environment of the reactive carbene species researchgate.net. The rigid adamantyl framework of this compound itself can also contribute to specific orientations and interactions within confined spaces, further influencing the carbene's reactivity profile researchgate.netfigshare.com.

Mechanistic Investigations into Catalyst-Mediated Transformations

The controlled generation and reaction of carbenes from this compound are predominantly achieved through transition metal catalysis. These catalysts facilitate the decomposition of the diazo compound, typically via nitrogen extrusion, to form highly reactive metal-carbene or metal-carbenoid intermediates. The subsequent reactions of these intermediates are dictated by the nature of the metal, its associated ligands, and the substrate.

Role of Transition Metal Catalysis (e.g., Rhodium, Copper, Iron, Palladium)

Various transition metals play pivotal roles in mediating the reactivity of this compound-derived carbenes.

Rhodium: Rhodium catalysts, particularly dirhodium(II) complexes like dirhodium tetraacetate (Rh₂(OAc)₄), are highly effective in mediating carbene transfer reactions from diazo compounds, including cyclopropanation and C-H insertion nih.govwikipedia.orgwikipedia.org. The mechanism generally involves the formation of a rhodium-carbene intermediate upon nitrogen extrusion from the diazo compound. This intermediate then undergoes a concerted addition to an alkene to form a cyclopropane (B1198618) or inserts into a C-H bond wikipedia.orgwikipedia.org. Rhodium catalysts are known for their ability to promote stereospecific cyclopropanations, retaining the olefin's stereochemistry wikipedia.org.

Copper: Copper catalysts, often in their Cu(I) or Cu(II) oxidation states, are also widely employed for reactions involving diazo compounds, including cyclopropanation and C-H insertion uic.edubeilstein-journals.orgrsc.org. Mechanistic studies suggest that copper-catalyzed cyclopropanation can proceed via a concerted addition of a copper-carbene intermediate to the alkene, although the precise nature of the transition state (concerted but asynchronous) has been a subject of investigation nih.gov. Copper's diverse redox chemistry allows it to participate in various catalytic cycles, influencing the reactivity and selectivity of carbene transformations beilstein-journals.orgrsc.org.

Iron: Iron catalysts, especially iron porphyrin complexes, have emerged as potent mediators for carbene transformations, including C-H insertion and cyclopropanation nih.govresearchgate.netresearchgate.netrsc.org. Notably, iron porphyrins have been implicated in metalloradical catalysis (MRC), where they activate diazo compounds via a stepwise radical mechanism nih.govspringernature.com. In these systems, iron complexes, particularly Fe(III) porphyrins, can generate metal-stabilized organic radicals that control subsequent radical reactions. For instance, Fe(TPFPP)Cl has been shown to catalyze C-H insertion reactions with this compound, forming iron-carbene adducts nih.gov. However, in some instances, this compound has been observed to undergo [3+2] cycloaddition with alkenes rather than cyclopropanation when catalyzed by certain iron complexes researchgate.netrsc.org.

Palladium: While palladium is a prominent catalyst in many organic transformations, its specific role with this compound in the context of carbene chemistry is less extensively documented in the provided search results compared to Rh, Cu, and Fe. Palladium catalysis is generally associated with C-H activation pathways, which can involve metal-ligand cooperation and various oxidation states dicp.ac.cnuni-giessen.de.

Ligand Effects on Reactivity and Selectivity

The choice of ligands coordinated to the transition metal center profoundly influences the reactivity and selectivity of this compound-mediated carbene reactions.

Stereoselectivity: Chiral ligands, when employed with rhodium or iron catalysts, are crucial for achieving enantioselective transformations, such as asymmetric cyclopropanation wikipedia.orgnih.gov. For example, chiral dirhodium catalysts with specific asymmetric ligands have been developed for highly enantioselective cyclopropanations wikipedia.org. Similarly, chiral cobalt(II) porphyrins have demonstrated efficacy in asymmetric cyclopropanation of alkenes with diazo compounds, generating cyclopropanes with high diastereoselectivity and enantioselectivity nih.gov.

Reactivity and Stability: The steric and electronic properties of ligands, particularly in metal porphyrin complexes, can impact the catalyst's robustness and the reactivity of the generated metal-carbene intermediates researchgate.netrsc.org. Bulky ligands on porphyrin macrocycles can influence the accessibility of the metal center and the orientation of the carbene ligand, thereby affecting catalytic efficiency and product distribution researchgate.netrsc.org. For instance, the unique electronic and steric features of the adamantylidene ligand itself, when complexed with iron porphyrins, contribute to the stability and catalytic activity of the complex in carbene transfer reactions rsc.org. Ligand choice can also influence the propensity of metal carbenes to undergo undesired side reactions, such as β-hydride migration, which leads to alkene formation instead of carbene insertion or cyclopropanation nih.gov.

Metalloradical Pathways and Their Significance

Metalloradical catalysis (MRC) represents a distinct mechanistic paradigm where open-shell metal complexes act as one-electron catalysts, generating metal-stabilized organic radicals as key intermediates nih.govspringernature.comresearchgate.net. This approach offers a powerful means to control reactivity and selectivity in radical processes. Cobalt(II) porphyrins, known for their stable 15-electron metalloradical configuration, have been instrumental in the development of MRC for activating diazo compounds to generate α-metal-alkyl radicals nih.govresearchgate.netacs.org. More recently, iron(III) porphyrin complexes have also been established as potent metalloradical catalysts for reactions like asymmetric cyclopropanation, proceeding via a stepwise radical mechanism involving α-Fe(IV)-alkyl radical intermediates nih.govspringernature.com. These metalloradical pathways are significant because they provide a different mechanistic framework for carbene transfer reactions, often involving homolytic bond cleavage and radical addition steps, which can lead to unique selectivity patterns not accessible through purely polar mechanisms.

Applications of Diazoadamantane in Advanced Organic Synthesis

Utilization as a Versatile Carbene and Diazo Transfer Reagent

Diazoadamantane serves as a precursor for the generation of adamantylidene carbene (:Ad), a highly reactive species that readily participates in various organic transformations. This carbene can be generated through thermal or photochemical decomposition of this compound researchgate.net. The adamantylidene carbene, being a donor-donor carbene, exhibits distinct reactivity compared to its acceptor-substituted counterparts, often displaying greater functional group tolerance mdpi.com.

Transition metal catalysts, particularly those based on iron porphyrins, have been instrumental in harnessing the reactivity of this compound-derived carbenes. These catalysts facilitate carbene transfer reactions, including cyclopropanation of alkenes and insertion into C-H, N-H, O-H, and S-H bonds mdpi.commdpi.comnih.govmsu.edu. For instance, studies have shown that iron porphyrin complexes can catalyze the insertion of adamantylidene carbene into C-H bonds, albeit sometimes with moderate yields mdpi.com. While this compound is primarily known as a carbene precursor, the broader class of diazo compounds are utilized as diazo transfer reagents to synthesize other diazo compounds or azides lookchem.combeilstein-journals.orgyoutube.comwikipedia.orgchim.it.

Synthetic Pathways to Fullerene Adducts and Derivatives

This compound has found significant application in the functionalization of fullerenes, leading to the synthesis of various fullerene adducts. These reactions typically involve cycloaddition processes, often catalyzed by transition metals.

Formation of Methanofullerenes

The [2+1] cycloaddition of this compound to C60 fullerene, followed by the elimination of nitrogen gas, is a key route to methanofullerenes beilstein-journals.orgbeilstein-journals.orgsemanticscholar.org. This process can occur thermally or photochemically, often yielding a mixture of isomers. For example, the reaction of C60 with this compound (generated in situ from adamantanone hydrazone) catalyzed by a Pd(acac)2-2PPh3-4Et3Al system has been employed in fullerene functionalization researchgate.net. Computational studies on the reaction of this compound with C62 suggest a stereoselective concerted mechanism leading to researchgate.netresearchgate.net-bridged C62Ad methanofullerene structures acs.org. In other studies, the photo-reaction of C84 with this compound yielded mono-adducts, including a researchgate.netresearchgate.net-closed methanofullerene, with yields of 80% for the major adduct semanticscholar.org.

Synthesis of Spirohomofullerenes

This compound is also utilized in the synthesis of spirohomofullerenes through cycloaddition reactions with fullerenes. The reaction of C60 fullerene with 2-diazoadamantane, generated from adamantanone hydrazone, in the presence of a palladium catalyst system, has been reported to yield spiro adducts with approximately 37% yield researchgate.netnih.gov. These spirohomofullerenes, derived from 2-adamantanone (B1666556) hydrazone, were found not to undergo thermal isomerization to the corresponding spiro-methanofullerenes nih.gov.

Construction of Complex Carbocyclic and Heterocyclic Systems

The carbene generated from this compound can be employed in the construction of various carbocyclic and heterocyclic ring systems through insertion reactions and cycloadditions. For instance, intramolecular C-H insertion reactions mediated by encapsulation within molecular containers have demonstrated high yields (>90%) for adamantylidene carbene insertion products researchgate.net. Metal-catalyzed reactions, such as those involving iron porphyrins, facilitate the insertion of adamantylidene carbenes into C-H bonds, leading to the formation of functionalized carbocyclic frameworks mdpi.com. While specific examples of this compound being used to construct complex heterocyclic systems beyond fullerene derivatives are less detailed in the provided search results, the general reactivity of carbenes in C-H and X-H insertions points to its potential in this area mdpi.commdpi.commsu.edu.

Enabling Stereoselective Transformations in Organic Synthesis

This compound's involvement in stereoselective transformations is primarily observed in its reactions with fullerenes and in metal-catalyzed carbene transfer reactions. Computational studies of this compound's reaction with C62 suggest a stereoselective mechanism for the formation of researchgate.netresearchgate.net-bridged methanofullerenes acs.org. In fullerene chemistry, regioselectivity and preferential formation of mono-adducts have been noted semanticscholar.org.

Furthermore, the use of chiral metal catalysts, such as chiral iron porphyrins, in carbene transfer reactions involving other diazo compounds has demonstrated high enantioselectivity and diastereoselectivity in cyclopropanation reactions mdpi.comresearchgate.net. While direct examples of this compound being used with chiral catalysts to achieve high stereoselectivity are not explicitly detailed in the provided snippets, the general principle of chiral catalysis applied to carbene transfer reactions suggests its potential in this domain youtube.comamazon.comcas.cn.

Development of Novel Synthetic Methodologies Based on this compound Reactivity

The unique reactivity of this compound has contributed to the development of novel synthetic methodologies, particularly in fullerene functionalization and carbene chemistry. The catalytic cycloaddition reactions with fullerenes, employing palladium catalysts, represent a significant advancement in creating fullerene derivatives researchgate.netnih.gov. The use of this compound as a carbene precursor in metal-catalyzed C-H insertion reactions, especially with donor-donor carbenes, has opened new avenues for functionalizing saturated hydrocarbons mdpi.com. The exploration of encapsulation effects on carbene reactivity, where this compound precursors within molecular containers show controlled reactivity, also highlights novel methodological approaches researchgate.net.

Compound List

Computational and Theoretical Investigations

Electronic Structure Calculations of Diazoadamantane and Derived Carbenes

Computational studies have been instrumental in understanding the fundamental electronic properties of this compound and the carbenes generated from it. These investigations typically involve calculating molecular orbital energies, including the Highest Occupied Molecular Orbitals (HOMO) and Lowest Unoccupied Molecular Orbitals (LUMO), to assess electronic characteristics and reactivity. DFT methods, often utilizing functionals like B3LYP with basis sets such as 6-31G, are employed to optimize molecular structures and predict vibrational wavenumbers researchgate.net. The electronic structure of carbenes, which are neutral carbon intermediates with two unshared valence electrons, is crucial for their reactivity. Carbenes can exist as singlet (electrons paired in one orbital) or triplet (electrons unpaired in different orbitals) states, with their electronic configurations and hybridization (typically sp² for the carbene carbon) influencing their behavior vedantu.combyjus.com. Research has explored the electronic structure of metal-carbene complexes, revealing insights into bonding and stability, with some studies suggesting that dialkylcarbenes can act as stronger π-acceptors and better σ-donors compared to other stable carbene types rsc.org.

Reaction Mechanism Elucidation via Quantum Chemical Methods (e.g., DFT)

Quantum chemical methods, predominantly DFT, are vital for dissecting the reaction mechanisms involving this compound. These methods allow researchers to model reaction pathways, identify intermediates, and understand the energy landscape of chemical transformations.

Energetics and Kinetics of Decomposition and Reaction Pathways

DFT calculations are extensively used to determine the energetics and kinetics of this compound's decomposition and its participation in various reaction pathways. By calculating activation energies and reaction enthalpies, computational chemists can predict the feasibility and rates of different transformations. Studies have explored the decomposition pathways of diazoalkanes, which are precursors to carbenes, and the energy barriers associated with these processes. For instance, computational studies on related systems highlight the importance of analyzing energy profiles to understand reaction outcomes wayne.eduresearchgate.netmdpi.com. The relative stability of different carbene states (singlet vs. triplet) and the influence of substituents on these energy differences are also subjects of computational investigation researchgate.net.

Transition State Analysis and Reaction Coordinate Mapping

A deeper understanding of reaction mechanisms is achieved through the analysis of transition states and the mapping of reaction coordinates. DFT calculations can pinpoint transition state structures, which represent the highest energy point along a reaction pathway. By characterizing these transition states, researchers can gain insights into the concerted or stepwise nature of reactions and the specific bond-making and bond-breaking events that occur. Mapping the reaction coordinate provides a visual and quantitative representation of how the system evolves from reactants to products, highlighting key structural changes and energy fluctuations vedantu.comresearchgate.netmdpi.com.

Prediction of Reactivity and Selectivity Profiles

Computational methods play a significant role in predicting the reactivity and selectivity of this compound in chemical reactions. By analyzing electronic properties, frontier molecular orbital energies (HOMO-LUMO gaps), and transition state structures, researchers can forecast how this compound will behave in the presence of different substrates or catalysts. For example, the electronic structure of carbenes, influenced by their substituents, can dictate whether they act as electrophiles or nucleophiles, or how they interact with metal centers vedantu.comrsc.org. Computational studies can also predict regioselectivity and stereoselectivity in reactions, guiding the design of synthetic strategies to favor specific product isomers researchgate.net. The influence of structural features, such as the adamantyl cage, on electronic properties and potential reactivity patterns is also a subject of computational inquiry nih.govdergipark.org.tr.

Modeling Host-Guest Interactions in Confined Environments

The behavior of molecules can be significantly altered when they are incorporated into confined environments, such as host-guest complexes or porous materials. Computational modeling, often employing DFT, is used to simulate these interactions. By modeling the electronic structure and energetics of this compound within a host system, researchers can predict how confinement might influence its stability, reactivity, or decomposition pathways. This could involve studying non-covalent interactions, such as hydrogen bonding or van der Waals forces, between this compound and the host matrix, or analyzing how the host's electronic environment modifies the properties of the guest molecule wayne.edudergipark.org.tr.

Future Research Directions and Emerging Paradigms in Diazoadamantane Chemistry

Exploration of Undiscovered Reactivity Modes

The diazo group in diazoadamantane is a versatile precursor for carbene and nitrene intermediates, offering a rich platform for developing new synthetic methodologies. Future research will likely delve into exploiting the adamantane (B196018) cage's steric and electronic influence on these reactive species, potentially leading to highly selective transformations.

C-H Functionalization: Investigating catalytic systems, particularly those involving transition metals, to achieve site-selective C-H bond functionalization on the adamantane core using this compound-derived carbenes. This could unlock direct routes to complex functionalized adamantanes.

Cycloaddition Reactions: Exploring novel [3+n] or [4+n] cycloaddition reactions involving this compound-derived carbenes with various π-systems, heterocycles, and strained ring systems. The inherent rigidity of the adamantane scaffold may impart unique stereochemical outcomes and access to novel molecular architectures.

Carbene Transfer Reactions: Developing new carbene transfer reactions to a wider range of substrates, including non-traditional nucleophiles and electrophiles, potentially mediated by Lewis acids or organocatalysts.

Nitrene Chemistry: Investigating the potential for generating nitrene intermediates from this compound derivatives and exploring their reactivity in C-N bond formation, aziridination, and other nitrogen insertion reactions.

Table 1: Potential Undiscovered Reactivity Modes of this compound

| Reactivity Mode | Reaction Type | Potential Catalysts | Predicted Outcome/Product Class |

| C-H Functionalization | Direct C-H bond activation and functionalization | Transition metals (e.g., Rh, Ru, Pd, Cu) | Functionalized adamantanes with high regioselectivity |

| Cycloaddition | [3+2] Cycloaddition with heterocycles | Lewis acids, transition metal complexes | Fused heterocyclic systems incorporating the adamantane cage |

| Carbene Transfer | Olefination, cyclopropanation | Organocatalysts, transition metal complexes | Functionalized alkenes, cyclopropanes with adamantane moiety |

| Nitrene Insertion | C-H amination, aziridination | Transition metals, photoredox catalysts | Adamantane derivatives with nitrogen-containing functional groups |

| Intramolecular Reactions | C-H insertion, cyclization | Metal catalysts, thermal initiation | Polycyclic structures based on the adamantane framework |

Development of Greener Synthetic Protocols

The synthesis of this compound and its derivatives often involves hazardous reagents or harsh conditions. Future research will focus on developing more sustainable and environmentally benign synthetic routes, aligning with the principles of green chemistry.

Catalytic Diazotization: Exploring catalytic methods for the direct diazotization of adamantane precursors, avoiding stoichiometric use of toxic reagents like sodium nitrite (B80452) in acidic media.

Atom-Economical Transformations: Designing synthetic pathways that maximize atom economy, minimizing waste generation and byproduct formation.

Sustainable Solvents and Reagents: Investigating the use of greener solvents (e.g., bio-based solvents, supercritical fluids, water) and less toxic reagents in the synthesis and subsequent reactions of diazoadamantanes.

Biocatalysis: Exploring the potential of enzymatic catalysis for specific steps in the synthesis or functionalization of diazoadamantanes, offering high selectivity and mild reaction conditions.

Table 2: Comparative Synthetic Approaches for this compound Precursors

| Synthetic Step | Traditional Method | Greener Alternative (Research Focus) | Key Environmental Benefit |

| Diazotization of amine | NaNO₂ / HCl | Catalytic diazotization with safer nitrogen sources | Reduced hazardous waste, milder conditions |

| Carbene Generation | Thermal decomposition of diazo compounds | Metal-catalyzed decomposition, photoredox catalysis | Improved control, lower energy input, broader substrate scope |

| Functionalization of Adamantane | Multi-step functionalization with stoichiometric reagents | Direct C-H functionalization, catalytic coupling reactions | Reduced number of steps, higher atom economy, less waste |

| Solvent Usage | Volatile Organic Compounds (VOCs) | Water, bio-based solvents, solvent-free conditions | Reduced environmental pollution, improved safety |

Integration into Flow Chemistry and Automated Synthesis

The high reactivity and potential instability of diazo compounds make them ideal candidates for continuous flow chemistry. This approach offers enhanced safety, precise control over reaction parameters, and scalability.

On-Demand Carbene Generation: Developing flow systems for the safe, in-situ generation and immediate consumption of this compound-derived carbenes, minimizing the risks associated with handling bulk diazo compounds.

Process Intensification: Utilizing flow reactors to achieve better heat and mass transfer, leading to faster reaction rates, improved yields, and higher selectivity compared to batch processes.

Automated Synthesis Platforms: Integrating flow chemistry setups with automation and robotics for high-throughput screening of reaction conditions, catalyst optimization, and rapid library generation of this compound derivatives.

Scalability and Safety: Leveraging flow chemistry to safely scale up reactions involving this compound intermediates from laboratory to pilot and industrial scales, managing exotherms and hazardous intermediates effectively.

Table 3: Advantages of Flow Chemistry for this compound Transformations

| Parameter | Conventional Batch Process | Flow Chemistry Approach | Benefit |

| Intermediate Handling | Potential hazards with bulk diazo compounds | In-situ generation and immediate consumption | Enhanced safety, reduced risk of decomposition/explosion |

| Reaction Control | Limited control over temperature and mixing | Precise control of residence time, temperature, and stoichiometry | Improved selectivity, yield, and reproducibility |

| Heat and Mass Transfer | Less efficient, potential for hot spots | Highly efficient, rapid heat/mass exchange | Faster reaction rates, better control over exothermic reactions |

| Scalability | Complex scale-up challenges, safety concerns | Easier scale-up by increasing reactor size or run time | Streamlined transition from lab to production |

| Automation | Often manual operation | High potential for automation and integration with PAT | Increased throughput, reduced human error, process optimization |

Advanced Computational Design of Novel Transformations

Computational chemistry plays a crucial role in predicting reactivity, designing new catalysts, and optimizing reaction conditions for this compound chemistry.

Reaction Mechanism Elucidation: Employing Density Functional Theory (DFT) and other computational methods to understand the detailed mechanisms of reactions involving diazoadamantanes, identifying transition states and intermediates.

Catalyst Design: Using computational screening and design to identify novel homogeneous and heterogeneous catalysts that can promote specific transformations of diazoadamantanes with high efficiency and selectivity.

Predictive Modeling: Developing predictive models for the reactivity and properties of new this compound derivatives, guiding synthetic efforts towards compounds with desired characteristics.

AI-Driven Discovery: Integrating artificial intelligence (AI) and machine learning (ML) algorithms with computational chemistry to accelerate the discovery of new reactions and optimize synthetic routes.

Table 4: Computational Design Applications in this compound Chemistry

| Application Area | Computational Method | Predicted Insight | Validation Strategy |

| Reaction Mechanism Study | DFT, Transition State Theory | Identification of reaction pathways, intermediates, and activation barriers | Comparison with experimental kinetic data |

| Catalyst Discovery | DFT, Molecular Dynamics | Screening of potential catalysts, prediction of binding affinities and activity | Experimental testing of predicted catalysts |

| Property Prediction | Quantum Chemistry, QSPR models | Prediction of electronic, steric, and reactivity profiles of derivatives | Synthesis and characterization of predicted compounds |

| Reaction Optimization | High-throughput virtual screening, ML models | Identification of optimal reaction conditions (temperature, solvent, catalyst) | Experimental validation of predicted optimal conditions |

| Novel Transformation Design | Reaction prediction algorithms, retrosynthesis tools | Discovery of entirely new reaction pathways and synthetic strategies | Experimental verification of predicted novel transformations |

Synergy with Other Disciplines for Materials Science Applications

The unique properties of the adamantane cage (rigidity, thermal stability, lipophilicity) combined with the reactivity of the diazo group offer exciting opportunities for materials science.

Polymer Chemistry: Incorporating this compound units into polymer backbones or side chains to impart enhanced thermal stability, mechanical strength, or specific functional properties. The diazo group could also serve as a handle for post-polymerization modification via carbene chemistry.

Functional Materials: Utilizing this compound derivatives as building blocks for porous organic frameworks (POFs), metal-organic frameworks (MOFs), or supramolecular assemblies, leveraging the adamantane's rigid structure for controlled porosity and guest encapsulation.

Surface Science: Employing carbene chemistry derived from diazoadamantanes for the efficient and selective functionalization of surfaces, including nanoparticles, electrodes, and biomaterials.

Supramolecular Chemistry: Exploiting the adamantane moiety's well-established host-guest chemistry in conjunction with functional groups derived from the diazo moiety to create novel supramolecular architectures with tunable properties.

Table 5: Materials Science Applications Leveraging this compound

| Application Field | This compound Role | Resulting Material Property | Potential Impact |

| Polymer Chemistry | Monomer or functional pendant group | Enhanced thermal stability, rigidity, cross-linking ability | High-performance polymers, specialty coatings |

| Porous Materials | Building block for frameworks (POFs, MOFs) | Tunable porosity, high surface area, selective adsorption | Gas storage, catalysis, separation technologies |

| Surface Functionalization | Carbene precursor for surface grafting | Modified surface energy, improved adhesion, biocompatibility | Advanced coatings, biosensors, functionalized catalysts |

| Supramolecular Assemblies | Host-guest complexation component, rigid linker | Self-assembly, molecular recognition, responsive materials | Molecular machines, drug delivery systems, advanced sensors |

| Nanomaterials | Surface modification agent, component in nanostructures | Controlled particle size, enhanced stability, targeted delivery | Advanced catalysts, imaging agents, targeted therapeutics |

Q & A

Q. How can researchers enhance the reproducibility of this compound pharmacokinetic studies?

- Methodological Answer : Follow the FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing. Use electronic lab notebooks (ELNs) to record real-time experimental parameters. Publish protocols on platforms like Protocols.io and include uncertainty quantification in pharmacokinetic models (e.g., Monte Carlo simulations) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.